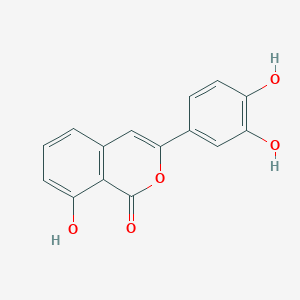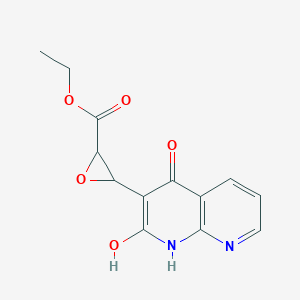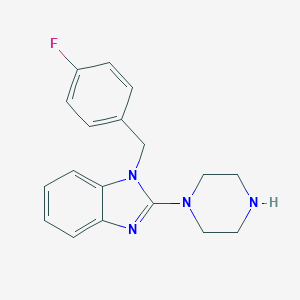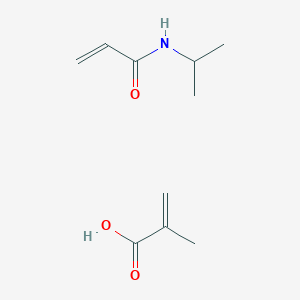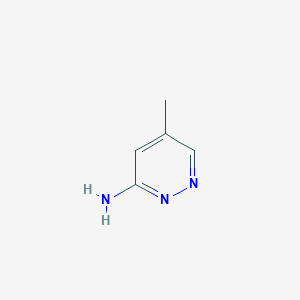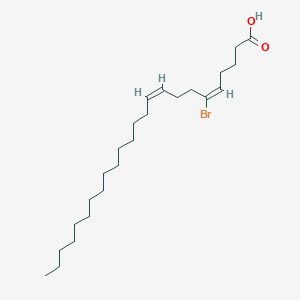
6-bromo-tetracosa-5E,9Z-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-tetracosa-5E,9Z-dienoic acid is a long-chain fatty acid that has been the focus of scientific research in recent years. This acid is found in certain marine organisms, and its unique structure has led to interest in its potential applications in various fields, including medicine, agriculture, and biotechnology.
Mechanism Of Action
The mechanism of action of 6-bromo-tetracosa-5E,9Z-dienoic acid is not fully understood. However, it is believed that this fatty acid exerts its effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes and to activate others, leading to changes in cellular metabolism and gene expression.
Biochemical And Physiological Effects
Studies have shown that 6-bromo-tetracosa-5E,9Z-dienoic acid has a range of biochemical and physiological effects. In cells, this fatty acid has been shown to inhibit the production of inflammatory cytokines and to induce apoptosis in cancer cells. In animal studies, 6-bromo-tetracosa-5E,9Z-dienoic acid has been shown to reduce inflammation and to improve cognitive function. It has also been shown to have insecticidal properties, making it a potential alternative to traditional pesticides.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 6-bromo-tetracosa-5E,9Z-dienoic acid in lab experiments is its unique structure, which allows it to interact with cells and signaling pathways in novel ways. However, the synthesis method for this fatty acid is complex and time-consuming, making it difficult to obtain large quantities for experimentation. Additionally, the mechanism of action of 6-bromo-tetracosa-5E,9Z-dienoic acid is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Future Directions
There are several potential future directions for research on 6-bromo-tetracosa-5E,9Z-dienoic acid. One area of interest is its potential use in medicine, particularly in the treatment of inflammatory diseases and cancer. Another area of interest is its potential use in agriculture as an alternative to traditional pesticides. Additionally, further research is needed to fully understand the mechanism of action of 6-bromo-tetracosa-5E,9Z-dienoic acid and to design experiments that specifically target its effects.
Synthesis Methods
The synthesis of 6-bromo-tetracosa-5E,9Z-dienoic acid involves the extraction of this fatty acid from marine organisms such as sponges and algae. The process involves several steps, including extraction, purification, and identification. The extracted fatty acid is then subjected to various chemical reactions to obtain the final product. The synthesis method is complex and time-consuming, but it yields high-quality 6-bromo-tetracosa-5E,9Z-dienoic acid.
Scientific Research Applications
The unique structure of 6-bromo-tetracosa-5E,9Z-dienoic acid has led to interest in its potential applications in various fields. In medicine, this fatty acid has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in treating Alzheimer's disease. In agriculture, 6-bromo-tetracosa-5E,9Z-dienoic acid has been shown to have insecticidal properties, making it a potential alternative to traditional pesticides. In biotechnology, this fatty acid has been studied for its potential use in the production of biofuels.
properties
CAS RN |
150994-69-7 |
|---|---|
Product Name |
6-bromo-tetracosa-5E,9Z-dienoic acid |
Molecular Formula |
C24H43BrO2 |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(5E,9Z)-6-bromotetracosa-5,9-dienoic acid |
InChI |
InChI=1S/C24H43BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23(25)21-18-19-22-24(26)27/h15-16,21H,2-14,17-20,22H2,1H3,(H,26,27)/b16-15-,23-21+ |
InChI Key |
OINPZQORURIPFB-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C\CC/C(=C\CCCC(=O)O)/Br |
SMILES |
CCCCCCCCCCCCCCC=CCCC(=CCCCC(=O)O)Br |
Canonical SMILES |
CCCCCCCCCCCCCCC=CCCC(=CCCCC(=O)O)Br |
synonyms |
6-bromo-5,9-tetracosadienoic acid 6-bromo-TCDA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



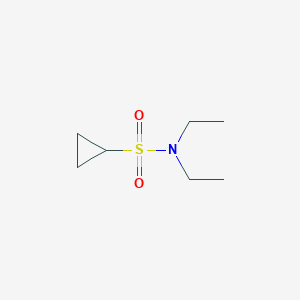
![Hexanoic acid, 6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B115780.png)
![Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B115782.png)
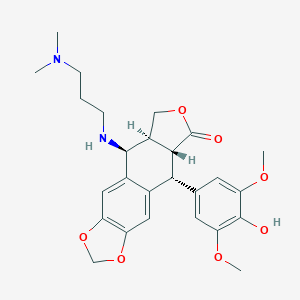
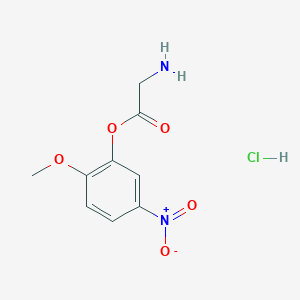
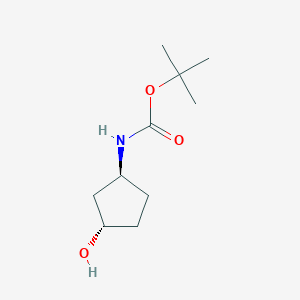
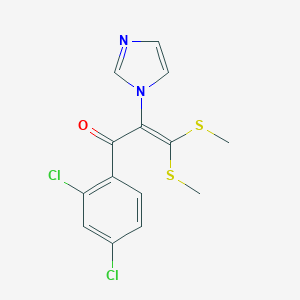
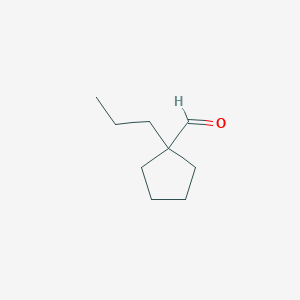
![8-Methylimidazo[1,5-a]pyridine](/img/structure/B115793.png)
